2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate

Physicochemical profiling Drug-likeness prediction Quinoline library screening

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate (CAS 355420-48-3) is a fully substituted quinoline-4-carboxylate ester belonging to the phenylquinoline-4-carboxylic acid derivative class, a scaffold extensively reviewed for anticancer, antimicrobial, anti-inflammatory, and antiviral applications. This compound is distributed by Sigma-Aldrich as an AldrichCPR collection product (catalog L207128), designated for early discovery research as part of a library of rare and unique chemicals.

Molecular Formula C24H14BrClN2O5
Molecular Weight 525.7 g/mol
CAS No. 355420-48-3
Cat. No. B12047829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate
CAS355420-48-3
Molecular FormulaC24H14BrClN2O5
Molecular Weight525.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H14BrClN2O5/c25-16-6-4-14(5-7-16)22-12-20(19-11-17(26)8-9-21(19)27-22)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2
InChIKeyWGEMZTSGZDKHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate (CAS 355420-48-3): Product Identity and Procurement Baseline


2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate (CAS 355420-48-3) is a fully substituted quinoline-4-carboxylate ester belonging to the phenylquinoline-4-carboxylic acid derivative class, a scaffold extensively reviewed for anticancer, antimicrobial, anti-inflammatory, and antiviral applications . This compound is distributed by Sigma-Aldrich as an AldrichCPR collection product (catalog L207128), designated for early discovery research as part of a library of rare and unique chemicals . The molecular formula is C₂₄H₁₄BrClN₂O₅ with a molecular weight of 525.74 g/mol, and it is commercially available at a standard purity of 95% . Critically, no primary bioactivity data have been published for this specific compound in ChEMBL or the peer-reviewed literature .

Why Generic Substitution Fails for 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate (CAS 355420-48-3)


Within the quinoline-4-carboxylate ester family, the precise identity and spatial arrangement of substituents at the C2-aryl, C6-halo, and ester oxoethyl-aryl positions exert profound influence on physicochemical properties, target engagement, and biological outcome . The target compound uniquely combines a 4-bromophenyl group at C2, a 6-chloro substituent, and a 3-nitrophenyl-2-oxoethyl ester — a triad absent from any commercially available close analog. Even a single-point modification, such as replacing the 4-bromophenyl at C2 with an unsubstituted phenyl (CAS 355420-42-7), reduces the molecular weight by 78.9 Da and lowers the computed logP from 5.86 to 5.10, altering predicted membrane permeability and solubility parameters . Published SAR on related 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives demonstrates that the bromine substituent is a critical determinant of inhibitory potency against targets such as EGFR tyrosine kinase (IC₅₀ = 0.14–0.18 μM for optimized hybrids) and C. albicans prolyl-tRNA synthetase (IC₅₀ = 5 nM for 2-(4-bromophenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid), with halogen identity and position strongly modulating activity . Therefore, substituting an analog without the 4-bromophenyl group or the specific ester moiety invalidates any SAR or screening hypothesis predicated on these structural features.

Product-Specific Quantitative Differentiation Evidence for 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate (CAS 355420-48-3)


Molecular Weight and Lipophilicity Differentiation vs. Closest 2-Desbromo Analog (CAS 355420-42-7)

The target compound (CAS 355420-48-3) incorporates a 4-bromophenyl substituent at the quinoline C2 position, whereas its closest commercially available analog (CAS 355420-42-7) bears an unsubstituted phenyl at the same position. This single-point modification results in a molecular weight increase of 78.9 Da (525.74 vs. 446.85 g/mol) and a computed logP increase of approximately 0.76 log units (5.86 vs. 5.10) as recorded in the ZINC database . The tPSA remains constant at 93 Ų for both compounds, indicating that the lipophilicity difference is not accompanied by altered polarity . The higher logP of the target compound predicts enhanced passive membrane permeability but also reduced aqueous solubility, a trade-off that directly impacts assay buffer compatibility and oral bioavailability predictions .

Physicochemical profiling Drug-likeness prediction Quinoline library screening

C2 4-Bromophenyl Substitution: Class-Level Activity Evidence from Quinoline-4-Carboxylic Acid SAR

Although no direct bioactivity data exist for CAS 355420-48-3, class-level SAR from 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives provides quantifiable evidence that the 4-bromophenyl substituent is a potency-conferring motif. In EGFR tyrosine kinase inhibition assays, quinoline-oxadiazole hybrids bearing the 2-(4-bromophenyl)quinoline core achieved IC₅₀ values of 0.14 and 0.18 μM (compounds 8c and 12d), comparable to the reference inhibitor lapatinib at 0.12 μM . Against C. albicans prolyl-tRNA synthetase, 2-(4-bromophenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid exhibited an IC₅₀ of 5 nM with high selectivity over the human ortholog . In contrast, the 2-phenyl (desbromo) analog series typically demonstrates attenuated potency, consistent with the halogen's role in enhancing hydrophobic contacts and/or halogen bonding with target residues . The target compound retains the 4-bromophenyl pharmacophore while additionally presenting a unique 3-nitrophenyl-2-oxoethyl ester that may serve as a latent electrophile or recognition element.

EGFR kinase inhibition Anticancer quinoline hybrids Prolyl-tRNA synthetase inhibition

Ester Group Differentiation: 3-Nitrophenyl-2-oxoethyl vs. 4-Bromophenyl-2-oxoethyl and 4-Chlorophenyl-2-oxoethyl Analogs

The target compound features a 3-nitrophenyl-2-oxoethyl ester moiety, which differentiates it from three commercially available analogs that vary at the ester group: the 4-bromophenyl-2-oxoethyl ester (CAS not separately listed, Sigma L205672), the 4-chlorophenyl-2-oxoethyl ester (CAS 355824-63-4), and the unsubstituted phenyl-2-oxoethyl ester (CAS 355824-58-7, Sigma L205664) . The 3-nitro group introduces an electron-withdrawing substituent that increases the electrophilicity of the ketone carbonyl and the ester linkage compared to halogen- or hydrogen-substituted analogs. This electronic perturbation can modify the compound's susceptibility to esterase-mediated hydrolysis and its reactivity toward biological nucleophiles. The molecular formula C₂₄H₁₄BrClN₂O₅ (exact mass 523.9775 Da) is shared with the 6-bromo-2-(4-chlorophenyl) regioisomer (Sigma mfcd02188472), but the substitution pattern at C6 and C2 is exchanged, demonstrating that isomeric compounds with identical molecular formulas can exist within this chemical space and must be explicitly distinguished by CAS number at procurement .

Ester prodrug design Metabolic stability Electrophilic reactivity

Predicted ADME Parameter Comparison: Target Compound vs. 2-Desbromo Analog Using ZINC-Computed Descriptors

A side-by-side comparison of ZINC-computed molecular descriptors reveals that the target compound and its 2-desbromo analog share identical hydrogen bond donor/acceptor counts (0/5), rotatable bond counts (4), and fraction sp³ (0.08), yet diverge on apolar desolvation energy (14.27 vs. 13.8 kcal/mol) and polar desolvation energy (−13.23 vs. −12.77 kcal/mol) . These differences, while modest in absolute terms, are consistent with the larger hydrophobic surface area conferred by the bromine atom and predict differential behavior in membrane partitioning and protein-binding assays. The computed logP of 5.86 for the target compound places it near the upper limit of typical drug-like chemical space (Lipinski's Rule of Five: logP ≤ 5), whereas the desbromo analog at logP 5.10 is comfortably within the rule .

In silico ADME Drug-likeness Fragment-based screening

Quinoline-4-Carboxylic Acid Scaffold: Documented HDAC and SIRT3 Inhibitory Activity with Substitution-Dependent Potency

The 2-phenylquinoline-4-carboxylic acid scaffold, of which the target compound is a fully elaborated ester derivative, has been validated as a privileged structure for histone deacetylase (HDAC) and sirtuin (SIRT3) inhibition . Molecule D28 in the 2-substituted phenylquinoline-4-carboxylic acid series demonstrated HDAC3-selective inhibition with an IC₅₀ of 24.45 μM, while showing no inhibition of HDAC1, 2, or 6 isoforms . In the SIRT3 inhibitor space, structural modification of 2-phenylquinoline-4-carboxylic acid derivatives yielded compounds S27 and T5 that potently inhibited the growth of MM1.S and RPMI-8226 multiple myeloma cells . The target compound differentiates itself from these literature precedents by incorporating a 4-bromophenyl at C2 and a 6-chloro substituent — both halogen atoms that can participate in halogen bonding with target protein residues — while the 3-nitrophenyl-2-oxoethyl ester provides a hydrolytically cleavable moiety that could serve as a prodrug element or a covalent warhead precursor.

HDAC inhibition SIRT3 inhibition Epigenetic drug discovery

Recommended Research and Procurement Application Scenarios for 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate (CAS 355420-48-3)


EGFR Kinase and HDAC Inhibitor Screening Libraries Requiring Halogenated Quinoline Diversity

Given the validated EGFR inhibitory activity of 2-(4-bromophenyl)quinoline hybrids (IC₅₀ = 0.14–0.18 μM, within 1.5-fold of lapatinib) and the documented HDAC3-selective inhibition of 2-phenylquinoline-4-carboxylic acid derivatives (IC₅₀ = 24.45 μM) , this compound is best deployed as a diversity element in targeted screening libraries focused on kinase and epigenetic targets. Its unique combination of 4-bromophenyl (C2), 6-chloro, and 3-nitrophenyl-2-oxoethyl ester substituents fills a structural gap not covered by the desbromo analog (CAS 355420-42-7) or the alternative ester variants available from Sigma-Aldrich's AldrichCPR collection .

Antimicrobial Drug Discovery Targeting Prolyl-tRNA Synthetase or DNA Gyrase

The 2-(4-bromophenyl)-6-chloroquinoline core has demonstrated potent inhibition of C. albicans prolyl-tRNA synthetase (IC₅₀ = 5 nM) and microbial DNA gyrase (IC₅₀ = 8.45 μM for optimized carbohydrate derivatives) . The target compound provides an ester-modified analog of the carboxylic acid lead series, which may exhibit altered cell permeability or metabolic stability compared to the free acid. Researchers investigating antifungal or antibacterial quinoline scaffolds should procure this compound as part of a systematic ester SAR exploration.

Physicochemical and Metabolic Stability Profiling of High-logP Quinoline Esters

With a computed logP of 5.86 — exceeding the Lipinski threshold of 5 — this compound serves as a boundary-pushing probe for evaluating the impact of extreme lipophilicity on assay performance, non-specific protein binding, and metabolic stability in the quinoline-4-carboxylate series . It can be directly benchmarked against the desbromo analog (logP 5.10) and the 4-chlorophenyl ester variant (CAS 355824-63-4) to deconvolute the contributions of halogen substitution and ester identity to PK parameters.

Combinatorial Chemistry and Parallel Synthesis Feasibility Studies

As an AldrichCPR collection compound, this product is supplied as-is with no analytical certificate beyond identity confirmation, consistent with its intended use in early discovery and combinatorial chemistry feasibility assessment . The 3-nitrophenyl-2-oxoethyl ester linkage offers a reactive handle for further derivatization (e.g., reduction of the nitro group to an amine, or nucleophilic displacement at the α-keto methylene). Procurement should specify CAS 355420-48-3 and Sigma catalog L207128 to ensure receipt of the correct regioisomer, given the existence of an isomeric compound (6-bromo-2-(4-chlorophenyl) analog) with the identical molecular formula C₂₄H₁₄BrClN₂O₅ .

Quote Request

Request a Quote for 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.